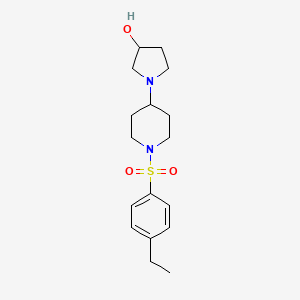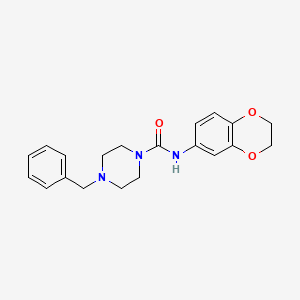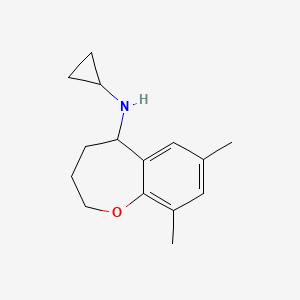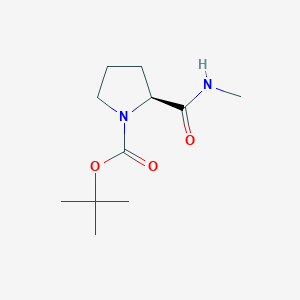
1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” is a complex organic molecule that contains a piperidine ring and a pyrrolidine ring, both of which are common structures in many pharmaceuticals . The molecule also contains a sulfonyl group attached to an ethylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine and pyrrolidine derivatives are typically synthesized through cyclization reactions . The sulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrrolidine rings, as well as the sulfonyl group attached to the ethylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and pyrrolidine rings, as well as the sulfonyl group . These functional groups could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and pyrrolidine rings could potentially influence its solubility and stability .Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors in Therapy
Sulfonamide compounds, which include 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, are a significant class of synthetic bacteriostatic antibiotics used for treating bacterial infections and other microorganism-caused conditions. Beyond their traditional role as antibiotics, sulfonamides have found applications as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease. Their versatility in drug development is highlighted by their efficacy against a range of conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Pyrrolidine-Based Drug Discovery
The pyrrolidine ring, a core component of 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, is extensively utilized in medicinal chemistry for crafting compounds aimed at treating human diseases. Its saturated structure allows for efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage. Pyrrolidine-based compounds have shown promise in various therapeutic areas, demonstrating the scaffold’s versatility and potential for generating novel biologically active compounds (Li Petri et al., 2021).
Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are crucial in many physiological and pathological processes. Pyrrolidine scaffold-based MMP inhibitors, including 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, have been developed over the years, showing low nanomolar activity for specific MMP subclasses. These compounds, notably those derived from the pyrrolidine scaffold, confirm the effectiveness of this structure in designing MMP inhibitors, which are potential therapeutics for cancer, rheumatic, and cardiovascular diseases (Cheng et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-14-3-5-17(6-4-14)23(21,22)19-11-7-15(8-12-19)18-10-9-16(20)13-18/h3-6,15-16,20H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKHGCUADXIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)
![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)
![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)
![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)
![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)
![1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2769182.png)
![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2769186.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)

![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)